molecular formula C37H42N4O13 B1663622 Doxorubicin(6-maleimidocaproyl)hydrazone CAS No. 151038-96-9

Doxorubicin(6-maleimidocaproyl)hydrazone

カタログ番号: B1663622
CAS番号: 151038-96-9
分子量: 750.7 g/mol
InChIキー: OBMJQRLIQQTJLR-FRTGXRTISA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路と反応条件

DOXO-EMCHの合成には、ドキソルビシンをそのC-13ケト位置でチオール結合スペーサー分子、特に6-マレイミドカプロン酸ヒドラジドで誘導体化することが含まれます . 反応条件は通常、ヒドラゾン結合の安定性を確保するために、無水溶媒と制御された温度の使用を伴います。

工業生産方法

DOXO-EMCHの工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスには、最終製品の純度と一貫性を確保するための厳格な品質管理措置が含まれています。 この化合物は、臨床使用の規制基準を満たすために、適正製造規範(GMP)条件下で製造されています .

化学反応の分析

Maleimide-Thiol Conjugation (Michael Addition)

DOXO-EMCH contains a maleimide group that reacts selectively with free thiol groups (─SH) via a Michael addition reaction. This reaction enables covalent binding to cysteine-34 of endogenous albumin or thiolated antibodies, forming stable thioether bonds.

Reaction Parameters:

ParameterValue/DescriptionSource
Reaction kineticsSecond-order kinetics; completes within minutes
SelectivityBinds preferentially to cysteine-34 of albumin
Stability of productStable under physiological conditions (pH 7.4)

This conjugation enhances tumor targeting by leveraging albumin’s natural accumulation in tumors via the enhanced permeability and retention (EPR) effect .

Acid-Sensitive Hydrazone Hydrolysis

The hydrazone linker in DOXO-EMCH undergoes pH-dependent hydrolysis, releasing free doxorubicin in acidic environments such as tumor tissue (pH ~6.5) or lysosomal compartments (pH ~4.5).

Hydrolysis Kinetics:

pHHalf-life (Hydrazone Stability)Doxorubicin Release ProfileSource
7.4>48 hoursMinimal release (<5%)
6.5~12 hoursGradual release (50–70%)
4.5<1 hourRapid release (>90%)

This pH-sensitive cleavage ensures targeted drug activation, minimizing systemic toxicity .

Synthetic Preparation

DOXO-EMCH is synthesized through a multi-step process:

  • Hydrazone Formation : Doxorubicin’s C-13 keto group reacts with 6-maleimidocaproic acid hydrazide to form the hydrazone bond .

  • Purification : Unreacted intermediates are removed via chromatography or precipitation .

Key Synthetic Challenges:

  • Maintaining hydrazone stability during synthesis .

  • Ensuring maleimide reactivity is preserved for subsequent conjugation .

Stability in Biological Matrices

Studies evaluating DOXO-EMCH stability in plasma and serum:

MatrixStability (24 hours, 37°C)Free Doxorubicin ReleasedSource
Human plasma>95% intact<3%
Rat serum>90% intact<5%

Stability data confirm minimal premature doxorubicin release in circulation, supporting its prodrug design .

Comparative Reactivity with Doxorubicin Derivatives

DerivativeAlbumin BindingAcid SensitivityTumor Selectivity
DOXO-EMCHYes (via SH-34)HighEnhanced
Doxorubicin (free)NoN/ALow
Liposomal doxorubicinPassiveLowModerate

DOXO-EMCH’s dual reactivity (maleimide-thiol conjugation and hydrazone hydrolysis) provides superior tumor targeting and reduced off-site toxicity compared to conventional doxorubicin formulations .

In Vivo Reactivity and Pharmacokinetics

  • Albumin Binding : >90% of DOXO-EMCH binds to albumin within 10 minutes post-administration .

  • Doxorubicin Release : Peak tumor concentrations occur 24–48 hours after infusion, correlating with hydrazone hydrolysis .

  • Clearance : Renal and hepatic pathways account for <10% of elimination; most is metabolized intracellularly .

Clinical Implications

  • Phase I Studies : DOXO-EMCH demonstrated a 3-fold higher maximum tolerated dose (260 mg/m² doxorubicin equivalents) compared to free doxorubicin (60–75 mg/m²) .

  • Cardiotoxicity : No clinically significant cardiotoxicity observed due to reduced free doxorubicin exposure .

作用機序

DOXO-EMCHは、腫瘍部位でのドキソルビシンの選択的な放出を含む独自のメカニズムを通じてその効果を発揮します。 DOXO-EMCHの酸感受性ヒドラゾンリンカーにより、ドキソルビシンは、細胞取り込み後の腫瘍組織のわずかに酸性な環境で細胞外に、または酸性エンドソームまたはリソソームコンパートメントで細胞内に放出されます . 放出されたドキソルビシンは、次にDNAにインターカレーションし、トポイソメラーゼIIを阻害し、DNA複製と転写を阻害し、最終的に細胞死を引き起こします .

類似の化合物との比較

類似の化合物

DOXO-EMCHの独自性

DOXO-EMCHは、アルブミン結合特性と酸感受性ヒドラゾンリンカーにより、腫瘍部位でのドキソルビシンの選択的な放出が可能になるため、ユニークです。 この標的送達システムにより、ドキソルビシンの抗腫瘍効果が向上し、全身毒性が最小限に抑えられます .

生物活性

Doxorubicin(6-maleimidocaproyl)hydrazone, commonly referred to as DOXO-EMCH, is a derivative of the well-known chemotherapeutic agent doxorubicin. This compound has garnered attention due to its unique properties that enhance its therapeutic efficacy while mitigating some of the severe side effects associated with traditional doxorubicin therapy.

DOXO-EMCH is characterized by an acid-sensitive hydrazone linker that facilitates the controlled release of doxorubicin in acidic environments, such as those found in tumor tissues or within cellular compartments like endosomes and lysosomes. This targeted release mechanism is crucial for enhancing the drug's effectiveness while minimizing systemic exposure and associated toxicities .

Key Features:

  • Albumin-Binding Prodrug: The compound binds selectively to human serum albumin (HSA) via the thiol group of cysteine 34, which enhances its circulation time and accumulation in tumors due to the enhanced permeability and retention (EPR) effect .
  • Acid-Sensitive Release: The hydrazone bond is cleaved in acidic conditions, allowing for localized release of doxorubicin where it is most needed .

Preclinical Studies

In various murine tumor models, DOXO-EMCH has demonstrated superior antitumor efficacy compared to free doxorubicin. Studies have shown complete remissions in models of renal cell carcinoma (RENCA) and breast carcinoma (MDA-MB 435) . Additionally, DOXO-EMCH exhibited a favorable safety profile with significantly reduced cardiotoxicity compared to traditional doxorubicin treatments .

Clinical Trials

A Phase I clinical trial assessed the safety, pharmacokinetics, and preliminary efficacy of DOXO-EMCH in patients with advanced cancer. The study involved 41 patients treated with escalating doses ranging from 20 mg/m² to 340 mg/m². Results indicated:

  • Tolerability: The drug was well tolerated up to 200 mg/m², with dose-limiting toxicities observed at higher doses primarily involving myelosuppression (grade 1-3) and mucositis (grade 1-3) .
  • Efficacy: Among evaluable patients, 10% achieved a partial remission, while 57% had stable disease .

Toxicological Profile

DOXO-EMCH has been shown to have a significantly reduced cardiotoxic profile compared to doxorubicin. In chronic toxicity studies involving rats, DOXO-EMCH resulted in fewer mitochondrial damage markers and lower incidences of cardiomyopathy than its parent compound . The maximum tolerated dose (MTD) for DOXO-EMCH was established at approximately three to five times higher than that of free doxorubicin, indicating a better therapeutic window .

Case Studies and Research Findings

StudyModelKey Findings
Phase I TrialAdvanced Cancer Patients- Well tolerated up to 200 mg/m²
- 10% partial remission
- 57% stable disease
Preclinical StudyRENCA Model- Complete remissions observed
- Superior efficacy over free doxorubicin
Toxicology StudyRat Model- Reduced cardiotoxicity
- Less mitochondrial damage compared to doxorubicin

特性

Key on ui mechanism of action

INNO-206 is the (6-Maleimidocaproyl) hydrazone of doxorubicin. INNO-206 is a prodrug of doxorubicin that binds endogenous albumin after administration. The bound doxorubicin is released in the acidic environment of the tumor cell through cleavage of an acid sensitive linker. In preclinical models, INNO-206 was superior to doxorubicin with regard to antitumor efficacy and toxicity.

CAS番号

151038-96-9

分子式

C37H42N4O13

分子量

750.7 g/mol

IUPAC名

N-[[1-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-hydroxyethylidene]amino]-6-(2,5-dioxopyrrol-1-yl)hexanamide

InChI

InChI=1S/C37H42N4O13/c1-17-32(46)20(38)13-27(53-17)54-22-15-37(51,23(16-42)39-40-24(43)9-4-3-5-12-41-25(44)10-11-26(41)45)14-19-29(22)36(50)31-30(34(19)48)33(47)18-7-6-8-21(52-2)28(18)35(31)49/h6-8,10-11,17,20,22,27,32,42,46,48,50-51H,3-5,9,12-16,38H2,1-2H3,(H,40,43)/t17-,20-,22-,27-,32+,37-/m0/s1

InChIキー

OBMJQRLIQQTJLR-FRTGXRTISA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)CCCCCN6C(=O)C=CC6=O)CO)O)N)O

異性体SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)CCCCCN6C(=O)C=CC6=O)CO)O)N)O

正規SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)CCCCCN6C(=O)C=CC6=O)CO)O)N)O

同義語

INNO-206;  DOXO-EMCH;  N-[(Z)-[1-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-hydroxyethylidene]amino]-6-(2,5-dioxopyrrol-1-yl)hexanamide

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Doxorubicin(6-maleimidocaproyl)hydrazone
Reactant of Route 2
Reactant of Route 2
Doxorubicin(6-maleimidocaproyl)hydrazone
Reactant of Route 3
Reactant of Route 3
Doxorubicin(6-maleimidocaproyl)hydrazone
Reactant of Route 4
Reactant of Route 4
Doxorubicin(6-maleimidocaproyl)hydrazone
Reactant of Route 5
Reactant of Route 5
Doxorubicin(6-maleimidocaproyl)hydrazone
Reactant of Route 6
Reactant of Route 6
Doxorubicin(6-maleimidocaproyl)hydrazone

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。